molecular formula C6H13NO3 B13562973 Homoserine, ethyl ester

Homoserine, ethyl ester

Cat. No.: B13562973
M. Wt: 147.17 g/mol
InChI Key: PLYRSCSECTZOCD-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-amino-4-hydroxybutanoate is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the second and fourth carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-amino-4-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-amino-4-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of protecting groups to selectively protect the amino and hydroxyl groups during the esterification process. This allows for more controlled reactions and higher yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl (2S)-2-amino-4-hydroxybutanoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-4-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products

    Oxidation: Formation of ethyl (2S)-2-amino-4-oxobutanoate

    Reduction: Reformation of ethyl (2S)-2-amino-4-hydroxybutanoate

    Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

Ethyl (2S)-2-amino-4-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-4-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This compound may also participate in metabolic pathways, where it is converted into other bioactive molecules that exert various physiological effects.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-4-hydroxybutanoate can be compared to other similar compounds, such as:

    Ethyl (2S)-2-amino-3-hydroxybutanoate: Differing by the position of the hydroxyl group, this compound has distinct chemical properties and reactivity.

    Ethyl (2S)-2-amino-4-hydroxybutanoate: Similar in structure but with variations in the ester group, leading to different physical and chemical characteristics.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl (2S)-2-amino-4-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)5(7)3-4-8/h5,8H,2-4,7H2,1H3/t5-/m0/s1

InChI Key

PLYRSCSECTZOCD-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCO)N

Canonical SMILES

CCOC(=O)C(CCO)N

Origin of Product

United States

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